Conduritol B Tetraacetate is a significant biochemical reagent utilized primarily in glycobiology research, which focuses on the structure, synthesis, and biological roles of carbohydrates. This compound plays a crucial role in studying glycan formation and degradation, as well as protein-glycan interactions, making it essential for understanding various biological systems and processes. The compound is classified under the category of glycosides and is specifically known for its inhibitory effects on certain enzymes involved in carbohydrate metabolism.
Conduritol B Tetraacetate is derived from myo-inositol, a naturally occurring sugar alcohol that serves as a precursor for many biologically important compounds. The classification of Conduritol B Tetraacetate falls within the broader category of polyols and their derivatives, particularly focusing on its tetraacetate form, which enhances its reactivity and utility in synthetic chemistry .
The synthesis of Conduritol B Tetraacetate can be achieved through several methods, with one notable approach involving the reaction of 1,4,5,6-tetra-O-acetyl-myoinositol with N,N’-thiocarbonyl diimidazole. This reaction produces an intermediate that is subsequently desulfurized using trimethyl phosphite to yield the desired tetraacetate .
Another method includes the use of various oxidation and reduction techniques to introduce functional groups at specific positions on the myo-inositol backbone. For instance, photooxygenation and selective reductions have been employed to achieve stereospecific synthesis of different conduritol derivatives, including Conduritol B .
Conduritol B Tetraacetate has a complex molecular structure characterized by multiple hydroxyl groups that are acetylated. Its molecular formula is C_{12}H_{18}O_{8}, indicating the presence of 12 carbon atoms, 18 hydrogen atoms, and 8 oxygen atoms. The structural configuration includes four acetyl groups attached to the hydroxyl groups of the myo-inositol framework, which significantly influences its chemical reactivity .
Conduritol B Tetraacetate participates in various chemical reactions:
The choice of reagents and reaction conditions is crucial for achieving high yields and desired products. For example:
Conduritol B Tetraacetate acts primarily as an irreversible inhibitor of β-glucocerebrosidase (GBA1), an enzyme crucial for lysosomal degradation pathways. By inhibiting this enzyme, Conduritol B Tetraacetate disrupts normal glycan metabolism, leading to lysosomal dysfunction.
The inhibition caused by Conduritol B Tetraacetate has been linked to various cellular effects, including impaired myelination and altered lysosomal function. These effects are particularly relevant in studies related to metabolic disorders such as Gaucher's disease .
Conduritol B Tetraacetate is typically a white crystalline solid at room temperature. Its melting point, solubility in water, and other physical properties are influenced by the presence of acetyl groups.
The chemical properties include:
Conduritol B Tetraacetate has diverse applications in scientific research:
The foundational research on conduritols began in 1908 when Kubler isolated the first conduritol derivative from the bark of Marsdenia condurango. This cyclohexenetetrol was initially characterized as an optically inactive, unsaturated cyclic polyol. The structural ambiguity persisted until Dangschat and Fischer determined the precise configuration of conduritol A (1), establishing it as a meso compound due to its plane of symmetry. Among the ten possible isomeric forms arising from four chiral centers, only conduritol A (1) and F (6) occur naturally. Conduritol B (2) was later identified as a synthetic derivative with four distinct enantiomers, contrasting with the meso forms of conduritol A and D [1].
Early structural studies revealed that conduritol B's tetraacetate form—tetra-O-acetyl-conduritol-B—served as a stable precursor for biological and chemical investigations. The acetyl groups conferred enhanced solubility and reactivity, facilitating crystallographic analysis and synthetic manipulations. This derivative became pivotal in differentiating conduritol isomers through spectroscopic and X-ray diffraction methods [1].
Table 1: Key Conduritol Isomers and Properties
Isomer | Natural/Synthetic | Stereochemical Features | Notable Derivatives |
---|---|---|---|
Conduritol A | Natural | meso form | Bromoconduritols (HIV research) |
Conduritol B | Synthetic | Four enantiomers | Tetra-O-acetyl-conduritol-B |
Conduritol F | Natural | Chiral (D/L pairs) | Conduritol F epoxides |
Initial synthetic efforts faced challenges in yield and stereocontrol. In 1953, McCasland et al. pioneered the synthesis of tetra-O-acetyl-conduritol-B from myo-inositol, but the route suffered from suboptimal yields in large-scale applications. A breakthrough came in 1970 when Nagabhushan et al. refined this approach using N,N′-thiocarbonyl diimidazole (71)—synthesized from thiophosgene and imidazole—to activate the inositol precursor. This method enabled efficient epoxide formation and subsequent acetolysis, yielding tetra-O-acetyl-conduritol-B with improved reproducibility [1].
The acetylated form gained prominence due to:
Table 2: Milestones in Conduritol B Tetraacetate Synthesis
Year | Researchers | Methodology | Advancement |
---|---|---|---|
1953 | McCasland et al. | Acetylation of myo-inositol derivatives | First route from inositol precursors |
1970 | Nagabhushan et al. | Epoxide activation via thiocarbonyl diimidazole | Enhanced yield and stereoselectivity |
1990 | Balci et al. | Photooxygenation of cyclohexadiene derivatives | Alternative route from non-inositol sources |
Conduritol B tetraacetate’s significance extends beyond synthetic chemistry into enzymology and drug discovery. Its deacetylated product, conduritol B epoxide (CBE), emerged as a mechanism-based irreversible inhibitor of glycosidases—enzymes critical for carbohydrate metabolism. Studies using activity-based protein profiling (ABPP) revealed that CBE selectively inactivates glucocerebrosidase (GBA) by covalent binding to the catalytic nucleophile. This inhibition is exploited to model Gaucher disease, a lysosomal storage disorder linked to Parkinson's disease [2] [6].
Key scientific contributions include:
The tetraacetate group’s role in these advances is foundational: it allows controlled deprotection to generate epoxides or other pharmacophores, underscoring its utility in medicinal chemistry.
Table 3: Glycosidase Inhibitors Derived from Conduritol B Tetraacetate
Inhibitor | Target Enzymes | Therapeutic Application | Selectivity Profile |
---|---|---|---|
Conduritol B epoxide | Lysosomal β-glucosidase (GBA) | Gaucher/Parkinson disease models | Selective at ≤1 µM |
Cyclophellitol | GBA and GBA2 | Antiviral agents | Nonselective |
Bromoconduritols | α-Glucosidases | Diabetes/HIV therapy | Varies by halogen position |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5